molecular formula C7H4BrFO4S B6163169 4-bromo-3-(fluorosulfonyl)benzoic acid CAS No. 1935922-41-0

4-bromo-3-(fluorosulfonyl)benzoic acid

Cat. No.: B6163169
CAS No.: 1935922-41-0
M. Wt: 283.1
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Description

4-bromo-3-(fluorosulfonyl)benzoic acid is a chemical compound with the molecular formula C7H4BrFO4S. It is an important intermediate in the synthesis of various chemicals and is widely used in scientific research and industrial fields. The compound is characterized by the presence of a bromine atom, a fluorosulfonyl group, and a carboxylic acid group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-(fluorosulfonyl)benzoic acid typically involves the bromination of 3-(fluorosulfonyl)benzoic acid. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pH conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-(fluorosulfonyl)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products .

Scientific Research Applications

4-bromo-3-(fluorosulfonyl)benzoic acid is used in a wide range of scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein labeling.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-bromo-3-(fluorosulfonyl)benzoic acid involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to their inactivation or modification. This property makes it useful in studies of enzyme function and protein interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(fluorosulfonyl)benzoic acid: Similar structure but lacks the bromine atom.

    3-(fluorosulfonyl)benzoic acid: Similar structure but with the fluorosulfonyl group in a different position.

    4-bromo-2-fluorobenzoic acid: Similar structure but with a fluorine atom instead of the fluorosulfonyl group.

Uniqueness

4-bromo-3-(fluorosulfonyl)benzoic acid is unique due to the presence of both the bromine atom and the fluorosulfonyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

CAS No.

1935922-41-0

Molecular Formula

C7H4BrFO4S

Molecular Weight

283.1

Purity

95

Origin of Product

United States

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